molecular formula C23H20FN5O3 B3011088 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900291-99-8

3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3011088
CAS No.: 900291-99-8
M. Wt: 433.443
InChI Key: QOWCTUCISWDMNN-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core with distinct substituents:

  • Position 8: 4-Methoxyphenyl group, contributing to electronic modulation and metabolic stability.
  • Positions 1 and 7: Methyl groups, reducing steric hindrance and improving pharmacokinetic properties.

This compound belongs to a broader class of imidazo[2,1-f]purine-2,4-diones studied for their affinity toward serotonin receptors (e.g., 5-HT1A) and phosphodiesterases (PDEs), with implications in antidepressant and anti-inflammatory therapies .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-8-10-18(32-3)11-9-17)26(2)23(31)28(21(19)30)13-15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCTUCISWDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxyphenyl group : Potentially contributes to anti-inflammatory and analgesic properties.
  • Imidazopyridine core : Known for various biological activities including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Serotonin Receptor Modulation :
    • The compound has been evaluated for its affinity towards serotonin receptors (5-HT1A and 5-HT7). It has shown promising results as a potential antidepressant by modulating serotonin pathways .
  • Phosphodiesterase Inhibition :
    • It acts as an inhibitor of phosphodiesterases (PDE4B and PDE10A), which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes .
  • Anxiolytic Effects :
    • In vivo studies demonstrated that the compound exhibits anxiolytic effects greater than those of diazepam in forced swim tests, suggesting its potential application in anxiety disorders .

Case Study 1: Antidepressant Activity

In a study focusing on the antidepressant properties of similar compounds within the imidazo[2,1-f]purine class, researchers synthesized various derivatives and assessed their activity through receptor binding assays. The compound showed significant binding affinity for both 5-HT1A and 5-HT7 receptors, correlating with a reduction in depressive-like behaviors in animal models .

Case Study 2: Inhibition of Phosphodiesterases

Another research effort evaluated the inhibition of PDEs by this compound. It was found to selectively inhibit PDE4B with an IC50 value indicative of moderate potency. This inhibition was linked to enhanced cognitive functions in rodent models, suggesting potential applications in treating cognitive deficits associated with depression .

Data Tables

Biological ActivityTarget Receptor/EnzymeObserved EffectReference
Antidepressant Activity5-HT1A, 5-HT7Reduced depressive behaviors
Phosphodiesterase InhibitionPDE4BIncreased cAMP levels
Anxiolytic EffectsUnknownGreater efficacy than diazepam

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ in substituent positions, electronic profiles, and biological activities. Below is a detailed comparison:

Structural Analogs and Modifications

Compound ID Substituents (Position) Molecular Features Key Differences
Target Compound 3: 4-Fluorobenzyl; 8: 4-Methoxyphenyl; 1,7: Methyl Molecular weight: ~433 g/mol (estimated) Reference compound for comparison.
Compound 1 3: 4-Fluorobenzyl; 8: 2-Hydroxyphenyl; 1,6,7: Methyl Molecular weight: 433.443 2-Hydroxyphenyl at position 8 introduces hydrogen-bonding potential but reduces metabolic stability compared to methoxy.
Compound 2 3: 2-Fluorobenzyl; 8: 2-Methoxyphenyl; 1,7: Methyl Molecular weight: ~433 g/mol 2-Fluorobenzyl may alter receptor binding due to steric effects; 2-methoxy reduces electron-donating capacity vs. 4-methoxy.
Compound 3 3: 4-Fluorobenzyl; 8: 3-Methoxyphenyl; 1,6,7: Methyl Molecular weight: ~447 g/mol Methoxy at position 3 on phenyl ring may reduce steric hindrance, enhancing PDE4B inhibition .
Compound 4 7: 4-Bromophenyl; 8: 4-Methylphenyl; 1,3: Methyl Molecular weight: ~460 g/mol Bromine increases lipophilicity but may reduce solubility; 4-methylphenyl lacks methoxy’s electronic effects.
Compound 5 8: Piperazinylalkyl chain; 1,3,7: Methyl Molecular weight: >500 g/mol Piperazine moiety enhances 5-HT1A affinity but introduces metabolic liabilities (e.g., CYP450 interactions).

Pharmacological and Functional Differences

  • In contrast, piperazinylalkyl derivatives (e.g., Compound 5) exhibit stronger 5-HT1A binding but higher risk of off-target effects (e.g., α1-adrenolytic activity) . Fluorine position matters: 2-fluorobenzyl (Compound 2) reduces 5-HT1A agonism compared to 4-fluorobenzyl .
  • PDE Inhibition :

    • Methyl groups at positions 1 and 7 (target compound) may weaken PDE4B/PDE10A inhibition compared to bulkier substituents (e.g., Compound 3 with 1,6,7-trimethyl) .
  • Metabolic Stability :

    • Hydroxyphenyl derivatives (Compound 1) are prone to glucuronidation, whereas methoxy groups (target compound) resist phase II metabolism .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Fluorinated benzyl groups enhance blood-brain barrier penetration. 4-Fluorine (target) optimizes lipophilicity without excessive steric bulk .
  • Position 8 : Methoxy at para position (4-methoxy) maximizes electron donation, improving receptor interactions vs. meta (3-methoxy) or ortho (2-methoxy) .
  • Methyl Substitutions : Methyl at positions 1 and 7 reduces metabolic oxidation, prolonging half-life compared to unsubstituted analogs .

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